molecular formula C11H11BrN2 B13103988 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile

1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile

Cat. No.: B13103988
M. Wt: 251.12 g/mol
InChI Key: QPZMSSWNFOEXMF-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile is an organic compound with the molecular formula C11H11BrN2 It is a derivative of pyridine and cyclopentanecarbonitrile, featuring a bromine atom at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile typically involves the reaction of 2-bromopyridine with cyclopentanecarbonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in an anhydrous solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction mixture is usually cooled to control the exothermic reaction.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile is unique due to its specific combination of a bromopyridine moiety and a cyclopentanecarbonitrile group. This structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

1-(2-bromopyridin-4-yl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C11H11BrN2/c12-10-7-9(3-6-14-10)11(8-13)4-1-2-5-11/h3,6-7H,1-2,4-5H2

InChI Key

QPZMSSWNFOEXMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=CC(=NC=C2)Br

Origin of Product

United States

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